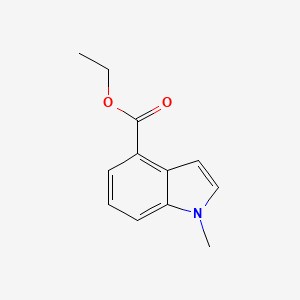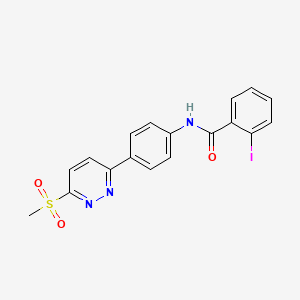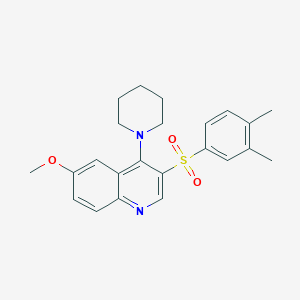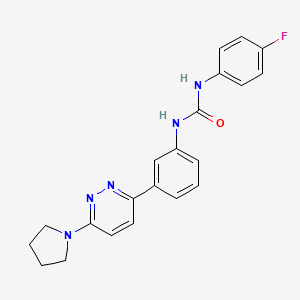
4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine is a useful research compound. Its molecular formula is C11H12N2O2S2 and its molecular weight is 268.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Transformation
4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine serves as a starting material in the synthesis of various chemical compounds. Eliazyan et al. (2013) describe its use in the two-step synthesis of 1-[2-(toluene-4-sulfonamido)ethyl]thiourea, which is further functionalized into substituted thiazoles. These compounds are key in creating a range of chemical structures, including oxadiazoles and thiadiazoles (Eliazyan et al., 2013).
Synthesis of Cyclic Sulfonamides
Greig et al. (2001) utilized this compound in the synthesis of novel cyclic sulfonamides. These compounds, hexahydrobenzo[d]isothiazole and benzo[e][1,2]thiazine dioxides, have potential applications as histamine H3 receptor antagonists (Greig et al., 2001).
Inhibitory and Cytotoxic Activity
Gawad et al. (2016) synthesized a series of 4-(thiazol-2-ylamino)-benzenesulfonamides, showing inhibitory effects against carbonic anhydrase isoforms and cytotoxic activity on human breast cancer cell lines. These findings demonstrate the compound's potential in cancer research (Gawad et al., 2016).
Photodynamic Therapy Applications
Pişkin et al. (2020) reported the synthesis of zinc phthalocyanine substituted with derivatives of this compound. These compounds exhibit promising properties for photodynamic therapy, a treatment modality for cancer (Pişkin et al., 2020).
Selective Detection Techniques
Wang et al. (2012) developed a reaction-based fluorescent probe using a derivative of this compound for selective discrimination of thiophenols, showcasing its application in chemical and biological sciences (Wang et al., 2012).
Antimicrobial Activity
Yıldırır et al. (2009) synthesized phenylselanyl-tetrazole derivatives using this compound and investigated their antimicrobial activity. This highlights its potential use in developing new antimicrobial agents (Yıldırır et al., 2009).
Cytotoxic and Radiosensitizing Agents
Ghorab et al. (2012) synthesized derivatives of this compound, which displayed cytotoxic activity against human breast cancer cells and potential as radiosensitizing agents (Ghorab et al., 2012).
Bioorganic Chemistry Studies
Shibuya (1984) conducted studies on heterocycles involving this compound, providing insights into the synthesis of various pyrimidine and thiazole derivatives (Shibuya, 1984).
Propriétés
IUPAC Name |
4-[(4-methylphenyl)sulfonylmethyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-8-2-4-10(5-3-8)17(14,15)7-9-6-16-11(12)13-9/h2-6H,7H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGQBJREVMHCEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2822764.png)

![4-(6-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2822766.png)
![2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile](/img/structure/B2822767.png)

![3-butoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2822769.png)
![5-Chloro-2-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2822771.png)
![(2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B2822772.png)
![2,4-Dichloro-1-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene](/img/structure/B2822774.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2822777.png)
![5-amino-N-(2,3-dimethylphenyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2822778.png)
![1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2822781.png)

